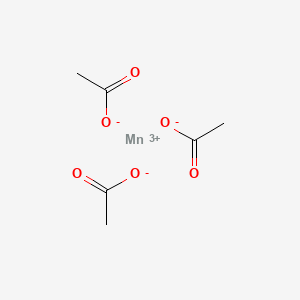
Manganese(III) acetate
Übersicht
Beschreibung
Manganese(III) acetate describes a family of materials with the approximate formula Mn(O2CCH3)3 . These materials are brown solids that are soluble in acetic acid and water . They are used in organic synthesis as oxidizing agents .
Synthesis Analysis
Manganese(III) acetate is usually used as the dihydrate, although the anhydrous form is also used in some situations . The dihydrate is prepared by combining potassium permanganate and manganese(II) acetate in acetic acid . Addition of acetic anhydride to the reaction produces the anhydrous form . It is also synthesized by an electrochemical method starting from Mn(OAc)2 .
Molecular Structure Analysis
Manganese(III) acetate has a more complicated structure than the formula Mn(OAc)3 indicates . It is an oxo-centered trimer of three manganese ions held together by six bridging acetates .
Chemical Reactions Analysis
Manganese(III) acetate mediated radical reactions have reached distinction in this field, as a wide range of protocols involving manganese(III) acetate under mild and efficient reaction conditions have been developed for the synthesis of biologically active and important organic molecules through oxidation, addition, and cyclization reactions .
Physical And Chemical Properties Analysis
Manganese(III) acetate has a molar mass of 268.13 g/mol (dihydrate) . It appears as a brown powder . The density is 1.049 g cm−3 when liquid and 1.266 g cm−3 when solid .
Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Products
Manganese(III) acetate plays a crucial role in the synthesis of natural products. It assists in oxidative radical cyclization, which is an important step in obtaining spiro-, tricyclic, tetracyclic, and polycyclic derivatives of these compounds . This method has been successfully applied for the synthesis of cyclic structures found in many natural products .
Oxidative Radical Cyclization
Manganese(III) acetate is used in oxidative radical cyclization, offering single-step regio- and stereoselective cyclizations and α-acetoxidations . This reduces the number of synthetic steps, making the process more efficient .
Intermolecular and Intramolecular Cyclization
Manganese(III) acetate is used in both intermolecular and intramolecular cyclization processes. These processes are key steps in the synthesis of natural products .
Oxidation and Acetoxidation Reactions
Manganese(III) acetate is used in oxidation and acetoxidation reactions. These reactions are crucial in the synthesis of complex molecules .
Aromatization and Polymerization Reactions
Manganese(III) acetate is also used in aromatization and polymerization reactions. These reactions are important in the synthesis of various organic compounds .
Functionalization of Organic Compounds
Manganese(III) acetate promotes the functionalization of significant organic compounds, guiding the synthesis of important and complex molecules . This includes the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C 60 ], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .
Carbon–Phosphorus Bond Formation
Manganese(III) acetate has been used in carbon–phosphorus bond formation reactions involving both phosphonyl and phosphinoyl radicals .
Mild and Selective Oxidizing Agent
Manganese(III) acetate acts as a mild and selective oxidizing agent in organic synthesis and materials science . It is also used for radical cyclizations and -keto-acetoxylation .
Wirkmechanismus
Target of Action
Manganese(III) acetate primarily targets organic compounds , promoting their functionalization . It guides the synthesis of important and complex molecules, such as propellanes, quinolinones, 1,2-dioxalanes, and others . It also targets alkenes, which it can oxidize in the presence of acetic acid to form lactones .
Mode of Action
Manganese(III) acetate acts as a one-electron oxidant . It interacts with its targets (e.g., alkenes) via the addition of acetic acid, leading to the formation of lactones . This process is thought to proceed via the formation of a •CH2CO2H radical intermediate , which then reacts with the alkene, followed by additional oxidation steps and finally ring closure .
Biochemical Pathways
Manganese(III) acetate mediates oxidative free-radical reactions . It promotes carbon–carbon and carbon–oxygen bond-forming reactions, leading to the synthesis of various organic compounds . It also initiates carbon–phosphorus bond formation reactions, involving both phosphonyl and phosphinoyl radicals .
Pharmacokinetics
It’s worth noting that the compound is soluble in acetic acid and water , which could influence its bioavailability.
Result of Action
The action of Manganese(III) acetate results in the synthesis of important and complex molecules . For instance, it can lead to the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C60], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .
Action Environment
The action of Manganese(III) acetate can be influenced by environmental factors. For example, in the absence of added acetic acid, the reaction is relatively slow and yields mainly saturated adducts . When acetic acid is added in low amounts and the reaction is performed at higher temperatures, much of the Manganese(III) acetate goes into solution and oxidizes the primary ketone-adduct radical .
Safety and Hazards
Manganese(III) acetate may cause damage to organs (Brain) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Manganese(III) acetate mediated radical reactions have become increasingly important in organic synthesis within the last two decades . This progress has clearly changed the traditional idea of free-radical reactions being “extremely uncontrollable”, thereby allowing chemists to deal with free radicals in a more accurate and controlled way .
Eigenschaften
IUPAC Name |
manganese(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSBSUVHXDIAEY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9MnO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70244030 | |
| Record name | Manganese(3+) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese(III) acetate | |
CAS RN |
993-02-2 | |
| Record name | Manganese(III) acetate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(3+) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



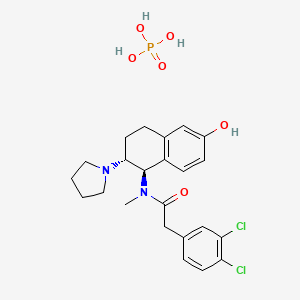
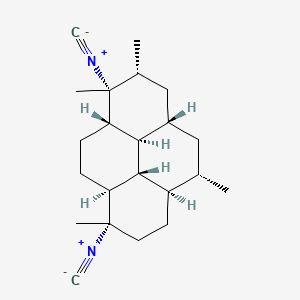
![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)
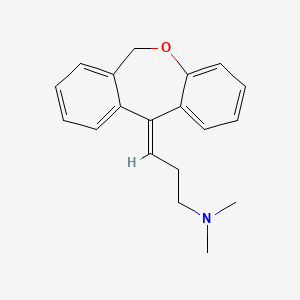
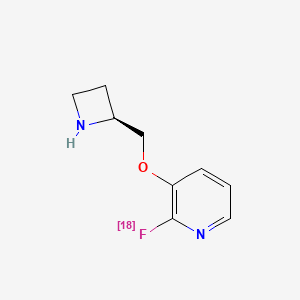

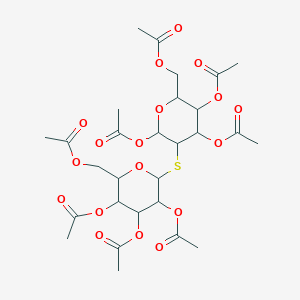

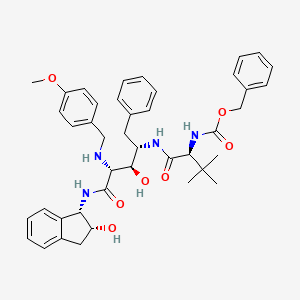
![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)
![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)
